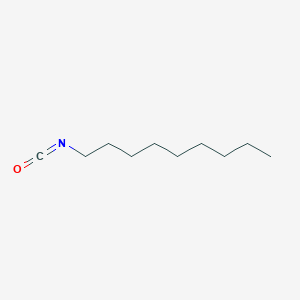
Met-pro
Übersicht
Beschreibung
Met-pro is a protein that has been extensively studied for its role in various biological processes. It is a member of the methionine aminopeptidase (MetAP) family of enzymes that are involved in protein synthesis. Met-pro is found in both prokaryotic and eukaryotic organisms and is essential for cell growth and survival.
Wissenschaftliche Forschungsanwendungen
Catalysis and Substrate Specificities
Methionine sulfoxide reductases (Msrs) play a crucial role in cellular protection against oxidative damage. These enzymes specifically reduce oxidized methionine residues in proteins, reversing the effects of oxidative stress. The existence of two distinct classes of Msrs, MsrA and MsrB, each with unique stereoselectivity for the S and R isomers of methionine sulfoxide, highlights the nuanced nature of this repair mechanism (Boschi-Muller, Gand, & Branlant, 2008).
Monitoring Methionine Sulfoxide in Cells
The development of stereospecific, genetically-encoded fluorescent sensors, namely MetSOx and MetROx, for detecting S and R forms of methionine sulfoxide respectively, has enabled targeted analysis of protein oxidation and repair mechanisms in both bacterial and mammalian cells. This advancement aids in monitoring compartment-specific changes in methionine oxidation under various physiological stimuli (Tarrago et al., 2015).
Functional Analysis in Yeast
Research on Saccharomyces cerevisiae has shown that a specific enzyme, fRMsr, is responsible for reducing free Met-R-SO, a type of oxidized methionine. Its absence leads to increased sensitivity to oxidative stress and a decreased lifespan in yeast. This insight suggests a broader relevance of Msrs in organismal health and stress response (Le et al., 2009).
Role in Lens Health
Investigations into human and bovine lenses revealed the presence of methionine sulfoxide peptide reductase activity. Interestingly, this enzyme's activity did not significantly differ between normal and cataractous lenses, suggesting other factors contribute to the high levels of methionine sulfoxide in cataractous lens protein (Spector, Scotto, Weissbach, & Brot, 1982).
Methionine Sulfoxide Content and Reductase Activity Monitoring
A protocol for determining the concentration of protein-based Met-R-O and quantifying MSR activities in cell extracts has been described, highlighting the important protein repair function of selenoprotein MSRB1, which is regulated by dietary selenium (Tarrago, Oheix, Péterfi, & Gladyshev, 2018).
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-16-6-4-7(11)9(13)12-5-2-3-8(12)10(14)15/h7-8H,2-6,11H2,1H3,(H,14,15)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMGFGQBRYWJOR-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N1CCCC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474540 | |
| Record name | Methionylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Met-pro | |
CAS RN |
59227-86-0 | |
| Record name | Methionylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl [(2-cyanoethyl)amino]acetate](/img/structure/B1600036.png)







![2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1600049.png)

![Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1600051.png)